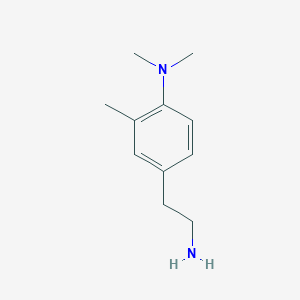
4-(Dimethylamino)-3-methylbenzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-methylbenzeneethanamine is an organic compound characterized by the presence of a dimethylamino group attached to a benzene ring, which is further substituted with a methyl group and an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-methylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 4-(Dimethylamino)-3-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzene derivatives.
科学的研究の応用
4-(Dimethylamino)-3-methylbenzeneethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(Dimethylamino)-3-methylbenzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
類似化合物との比較
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 4-Dimethylaminopyridine
Comparison: 4-(Dimethylamino)-3-methylbenzeneethanamine is unique due to the presence of both a dimethylamino group and a methyl group on the benzene ring, along with an ethanamine chain. This structural combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 4-(Dimethylamino)benzoic acid has a carboxylic acid group instead of an ethanamine chain, leading to different reactivity and applications .
特性
CAS番号 |
1098070-13-3 |
|---|---|
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
4-(2-aminoethyl)-N,N,2-trimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-9-8-10(6-7-12)4-5-11(9)13(2)3/h4-5,8H,6-7,12H2,1-3H3 |
InChIキー |
XROJZLIRJNNLMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CCN)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


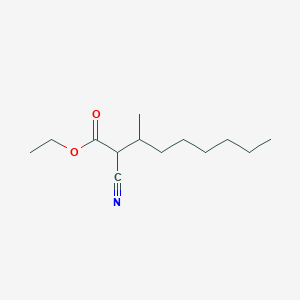
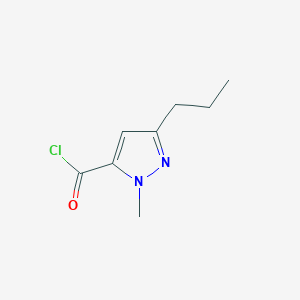
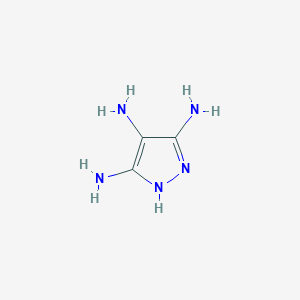
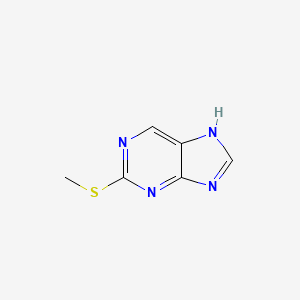
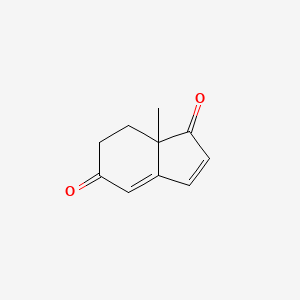
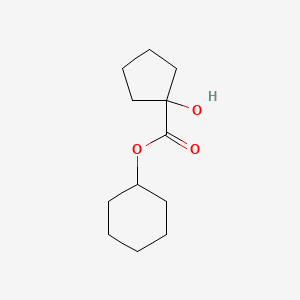


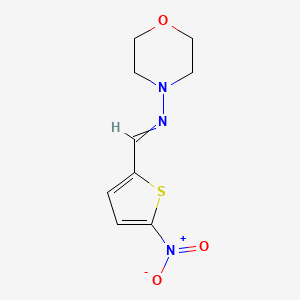
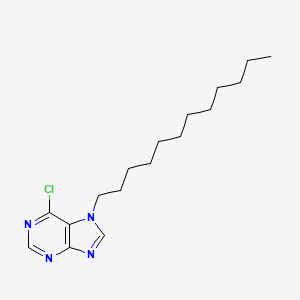
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)

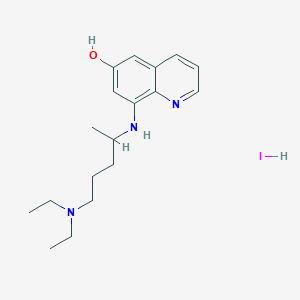
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
